4,5-Dichloro-2-fluoropyrimidine
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Overview
Description
4,5-Dichloro-2-fluoropyrimidine is a heterocyclic organic compound with the molecular formula C4HCl2FN2 It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms and one fluorine atom attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-fluoropyrimidine typically involves the reaction of 5-fluorouracil with trichloroethylene and triphosgene in the presence of a tertiary amine catalyst. The reaction is carried out at room temperature, followed by a reflux reaction for 2 to 24 hours. After the reaction, the mixture is distilled to obtain the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure efficient production. The final product is typically purified through distillation and crystallization techniques to achieve a purity of over 98% .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2-fluoropyrimidine undergoes various chemical reactions, including substitution reactions with alkoxides, phenols, and aromatic and heterocyclic amines . These reactions often result in the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions:
Alkoxides: Sodium methoxide in methanol is commonly used for substitution reactions.
Phenols: Reactions with phenols are typically carried out in the presence of potassium carbonate.
Aromatic and Heterocyclic Amines: These reactions are performed by heating the compound with an excess of the appropriate amines.
Major Products: The major products formed from these reactions include various substituted pyrimidines, such as 2-chloro-4-alkoxy-5-fluoropyrimidines and 2,4-dialkoxy-5-fluoropyrimidines .
Scientific Research Applications
4,5-Dichloro-2-fluoropyrimidine is used extensively in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-fluoropyrimidine involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in drug development and biochemical research .
Comparison with Similar Compounds
- 2,4-Dichloro-5-fluoropyrimidine
- 2-Chloro-5-fluoropyrimidine
- 5-Chloro-2-fluoropyridine
- 2-Chloro-3-fluoropyridine
Comparison: 4,5-Dichloro-2-fluoropyrimidine is unique due to the specific positioning of its chlorine and fluorine atoms on the pyrimidine ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, which differentiate it from other similar compounds. For instance, the presence of both chlorine and fluorine atoms enhances its electron-withdrawing capability, making it more reactive in substitution reactions compared to its analogs .
Properties
IUPAC Name |
4,5-dichloro-2-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2FN2/c5-2-1-8-4(7)9-3(2)6/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBORVHPHDARURE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596047 |
Source
|
Record name | 4,5-Dichloro-2-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112251-53-3 |
Source
|
Record name | 4,5-Dichloro-2-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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